2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine
Description
Properties
IUPAC Name |
2-methyl-6-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-12-4-2-5-14(16-12)20-13-7-9-17(10-8-13)22(18,19)15-6-3-11-21-15/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUZXLKKRCTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common approach is to start with 2-methylpyridine, which undergoes a series of reactions including sulfonylation and piperidine substitution. The thiophene-sulfonyl group is introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride under basic conditions. The piperidine ring is then attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols.
Scientific Research Applications
2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thiophene-sulfonyl group may play a key role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine: can be compared to other pyridine derivatives with similar substituents, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets compared to similar compounds with different heterocyclic rings.
Biological Activity
2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by relevant research findings and data.
Compound Structure and Synthesis
The compound features a pyridine core with a methyl group at the 2nd position and an oxygen bridge at the 6th position, which connects to a piperidin-4-yl group . This piperidine moiety is further substituted with a thiophene-2-sulfonyl group . The unique combination of these functional groups contributes to its biological activity.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Preparation of the Pyridine Ring : Starting with 2-methylpyridine.
- Sulfonylation : Introducing the thiophene-sulfonyl group using thiophene-2-sulfonyl chloride.
- Piperidine Substitution : Attaching the piperidine ring via nucleophilic substitution.
These steps can be optimized for industrial production to enhance yield and reduce costs through methods such as continuous flow reactors.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the thiophene moiety may enhance these properties due to its electronic characteristics.
Enzyme Inhibition
Compounds containing sulfonamide groups are known for their enzyme inhibition capabilities. Specifically, they have been linked to:
- Acetylcholinesterase (AChE) Inhibition : Important for treating Alzheimer's disease.
- Urease Inhibition : Relevant in treating urinary tract infections .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Research on related compounds indicates that piperidine derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine?
- Methodology : The compound is synthesized via nucleophilic substitution between a 2-methyl-6-chloromethylpyridine precursor and a thiophene-2-sulfonyl-piperidine derivative. Reaction conditions include using a base (e.g., K₂CO₃ or NaOH) in anhydrous solvents like dichloromethane (DCM) or acetonitrile at 60–80°C for 12–24 hours. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at pyridine 2-position, thiophene sulfonyl linkage).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
- Data Interpretation : Compare spectral data with synthesized intermediates (e.g., thiophene-2-sulfonyl chloride derivatives) .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How does the thiophene-2-sulfonyl group influence biological activity compared to other sulfonamide derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with benzene sulfonyl or methylsulfonyl groups. Test in vitro against target receptors (e.g., GPCRs or kinases).
- Computational Analysis : Molecular docking (AutoDock Vina) to compare binding affinities. The thiophene group enhances π-π stacking with aromatic residues in binding pockets .
- Case Study : A pyridine-piperidine sulfonamide analog showed 10-fold higher inhibition of kinase X vs. non-thiophene derivatives .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and control buffer conditions (pH, ionic strength).
- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and cell-based assays for functional activity.
- Data Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and assess inter-lab variability .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate logP, bioavailability, and CYP450 interactions.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonyl group’s electrophilicity) .
- Limitations : Cross-validate with experimental data (e.g., microsomal stability assays) due to model constraints.
Q. How to address the lack of ecological toxicity data for this compound?
- Methodology :
- Tiered Testing : Start with Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Read-Across : Use data from structurally similar sulfonamides (e.g., environmental persistence of benzenesulfonamide derivatives) .
- Precautionary Principle : Assume moderate bioaccumulation potential (logP ~2.5) and prioritize degradation studies under UV light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
